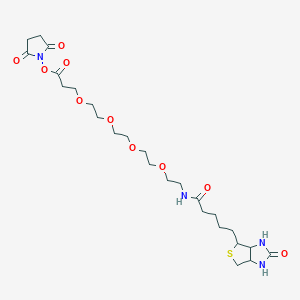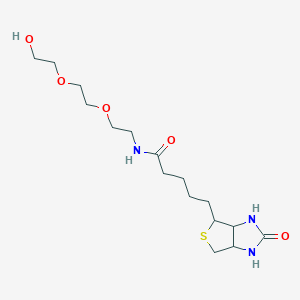
Biotin-PEG3-OH
Overview
Description
Biotin-PEG3-OH: is a compound consisting of biotin (a vitamin) linked to a polyethylene glycol (PEG) spacer with three ethylene glycol units, terminating in a hydroxyl group. This structure imparts water solubility and flexibility, making it useful in various biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Biotin-PEG3-OH can be synthesized through a series of chemical reactions involving the conjugation of biotin to a PEG chain. The process typically involves:
- Activation of biotin with a suitable reagent (e.g., N-hydroxysuccinimide ester).
- Coupling the activated biotin to a PEG chain with a terminal hydroxyl group.
- Purification of the final product to remove unreacted starting materials and by-products .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale synthesis of activated biotin.
- Efficient coupling to PEG chains using automated systems.
- Purification using techniques like chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Biotin-PEG3-OH undergoes various chemical reactions, including:
Substitution Reactions: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Conjugation Reactions: The biotin moiety can conjugate with avidin or streptavidin proteins, forming strong non-covalent bonds
Common Reagents and Conditions:
Substitution Reactions: Reagents like acyl chlorides or alkyl halides under basic conditions.
Conjugation Reactions: Avidin or streptavidin proteins under physiological conditions
Major Products:
Esters or Ethers: Formed from substitution reactions.
Biotinylated Proteins: Formed from conjugation reactions
Scientific Research Applications
Chemistry: Biotin-PEG3-OH is used in chemical research for labeling and detection of biomolecules. Its water solubility and flexibility make it ideal for modifying proteins and nucleic acids .
Biology: In biological research, this compound is used for biotinylation of proteins, enabling their detection and purification using avidin or streptavidin-based methods .
Medicine: In medical research, this compound is used in drug delivery systems to enhance the solubility and stability of therapeutic agents .
Industry: In industrial applications, this compound is used in the production of diagnostic kits and biosensors .
Mechanism of Action
Biotin-PEG3-OH exerts its effects through the biotin moiety, which has a high affinity for avidin and streptavidin proteins. This strong non-covalent interaction allows for the stable attachment of biotinylated molecules to avidin or streptavidin-coated surfaces. The PEG spacer provides flexibility and reduces steric hindrance, enhancing the binding efficiency .
Comparison with Similar Compounds
Biotin-PEG2-OH: Similar structure but with a shorter PEG spacer.
Biotin-PEG4-OH: Similar structure but with a longer PEG spacer.
Biotin-PEG3-NH2: Similar structure but with an amine group instead of a hydroxyl group
Uniqueness: Biotin-PEG3-OH is unique due to its optimal PEG spacer length, which provides a balance between flexibility and solubility. This makes it particularly effective for biotinylation applications where minimal steric hindrance is desired .
Properties
IUPAC Name |
N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O5S/c20-6-8-24-10-9-23-7-5-17-14(21)4-2-1-3-13-15-12(11-25-13)18-16(22)19-15/h12-13,15,20H,1-11H2,(H,17,21)(H2,18,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPJDHGWKSPEEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCO)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


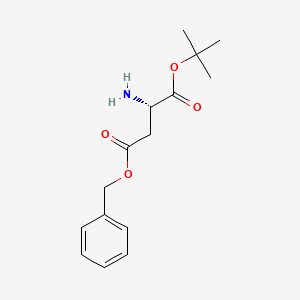
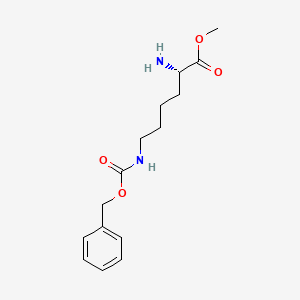
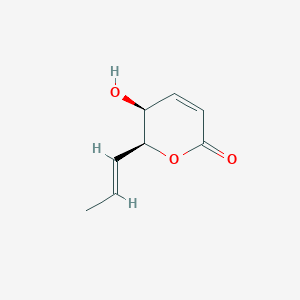
![(1S,4Z,9R)-4-(1H-imidazol-5-ylmethylidene)-9-(2-methylbut-3-en-2-yl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B7840555.png)
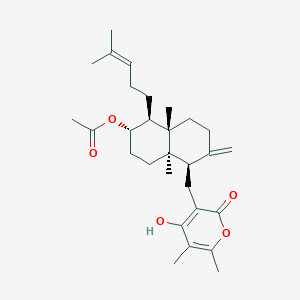
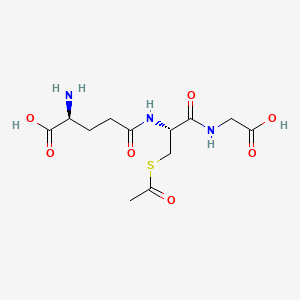
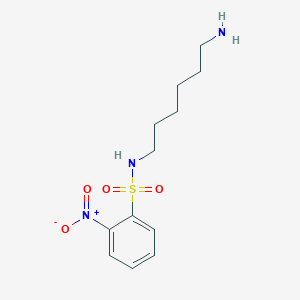
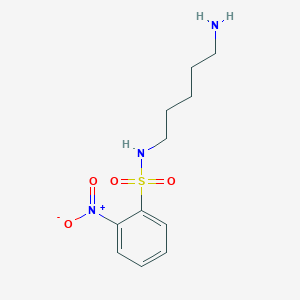
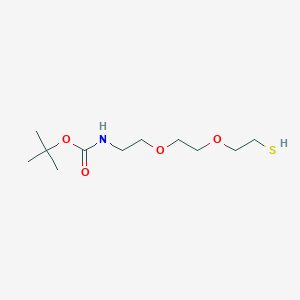

![O-[N-(3-Maleimidopropionyl)aminoethyl]-O'-[3-(N-succinimidyloxy)-3-oxopropyl]heptacosaethylene glycol](/img/structure/B7840605.png)
![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]butanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B7840614.png)
